5alpha-Pregnan-3alpha-ol-20-one
Description
Systematic Nomenclature and Synonyms
5α-Pregnan-3α-ol-20-one operates under multiple systematic nomenclature systems, reflecting its historical discovery and various analytical contexts. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone. This comprehensive naming convention precisely defines the stereochemical configuration and structural framework of the molecule.
The compound maintains extensive synonyms reflecting its biological significance and research applications. Primary alternative names include allopregnanolone, which represents the most commonly used designation in neurosteroid research contexts. Additional systematic designations encompass 3α-hydroxy-5α-pregnan-20-one and 5α-pregnane-3α-ol-20-one, both emphasizing the specific stereochemical orientation of functional groups. The pharmaceutical designation brexanolone indicates its therapeutic relevance, particularly in clinical research applications.
Chemical registry systems assign specific identifiers to ensure unambiguous compound identification. The Chemical Abstracts Service registry number 516-54-1 serves as the primary identifier across international databases. The United Nations International Identifier designation S39XZ5QV8Y provides additional regulatory reference. European Community regulatory systems utilize the number 869-372-7 for identification purposes.
Specialized nomenclature variations reflect different analytical perspectives on the compound structure. The designation 3α,5α-tetrahydroprogesterone emphasizes its relationship to progesterone metabolism. Alternative formulations include pregnan-20-one, 3-hydroxy-, (3α,5α)- and 5α-pregnan-3α-ol-20-one, each highlighting specific structural aspects. Research literature frequently employs the abbreviation 3α,5α-tetrahydroprogesterone to indicate its derivation from progesterone through specific enzymatic reduction pathways.
Molecular Formula and Stereochemical Configuration
The molecular formula C21H34O2 defines the fundamental atomic composition of 5α-pregnan-3α-ol-20-one. This formula indicates a steroid framework containing twenty-one carbon atoms, thirty-four hydrogen atoms, and two oxygen atoms. The molecular weight measures 318.5 grams per mole, establishing its position within the pregnane steroid class. The formula reflects the characteristic pregnane skeleton with specific hydroxyl and ketone substitutions that determine its biological properties.
Stereochemical configuration represents a critical aspect of this compound structure, with specific three-dimensional arrangements determining biological activity. The 5α-configuration indicates hydrogen attachment below the plane of the steroid ring system at carbon-5, distinguishing it from 5β-epimers. The 3α-hydroxyl group extends below the molecular plane, contrasting with 3β-configurations found in related compounds. This precise spatial arrangement creates a specific molecular geometry essential for biological recognition and receptor interactions.
The Simplified Molecular Input Line Entry System representation CC(=O)[C@H]1CC[C@H]2[C@@H]3CC[C@H]4CC@HCC[C@]4(C)[C@H]3CC[C@]12C provides computational identification of stereochemical features. Each stereocenter designation (@) indicates specific three-dimensional orientations that cannot be interconverted without breaking chemical bonds. These configurations determine the overall molecular shape and biological properties of the compound.
International Chemical Identifier strings offer additional stereochemical specification through systematic notation systems. The identifier InChI=1S/C21H34O2/c1-22-20(23)18-8-9-19-17-6-7-16-12-15(21)5-10-14(16)11-13(17)3-4-18(19)20/h14-19,21H,3-13H2,1-2H3/t14-,15+,16+,17-,18+,19-,20+/m0/s1 encodes precise three-dimensional structural information. This notation system enables computational analysis and molecular modeling applications essential for understanding structure-activity relationships.
Crystallographic and Spectroscopic Properties
Crystallographic analysis reveals detailed three-dimensional structural arrangements within solid-state crystal lattices. High-resolution X-ray crystallography studies demonstrate specific intermolecular interactions and packing arrangements that influence physical properties. The crystal structure shows hydrogen bonding patterns between hydroxyl groups and carbonyl oxygens of adjacent molecules, creating stable lattice arrangements. These interactions determine melting points, solubility characteristics, and stability properties essential for analytical applications.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of carbon and hydrogen environments. Quantitative carbon-13 nuclear magnetic resonance studies demonstrate twenty-one distinct carbon signals corresponding to the molecular formula, with chemical shifts reflecting specific electronic environments. Proton nuclear magnetic resonance analysis reveals thirty-four hydrogen atoms distributed across methyl, methylene, methine, and hydroxyl environments. Integration patterns confirm molecular structure and purity assessment for analytical standards.
Mass spectrometry analysis employs electrospray ionization techniques to generate characteristic fragmentation patterns for compound identification. The molecular ion peak appears at mass-to-charge ratio 319, corresponding to protonated molecular ions [M+H]+. Primary fragmentation produces a base peak at mass 301, representing loss of water from the molecular ion. This fragmentation pattern provides definitive identification and quantification capabilities for analytical applications.
Liquid chromatography coupled with mass spectrometry demonstrates specific retention behavior under standardized conditions. Using reversed-phase chromatography with acetonitrile-water gradients, the compound exhibits a retention time of 15.59 minutes. This chromatographic behavior reflects molecular polarity and provides separation from related steroid compounds. The analytical method enables detection and quantification at nanomolar concentrations essential for biological sample analysis.
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure. Hydroxyl stretching vibrations appear in the 3200-3600 wavenumber range, indicating hydrogen bonding characteristics. Carbonyl stretching produces distinct absorption around 1700 wavenumbers, confirming ketone functionality. These spectroscopic signatures provide rapid identification and purity assessment capabilities.
Comparative Analysis of 5α vs. 5β Epimeric Forms
The stereochemical distinction between 5α and 5β epimeric forms represents a fundamental structural difference with profound biological implications. In 5α-pregnan-3α-ol-20-one, the hydrogen atom at carbon-5 adopts an axial position below the ring plane, creating a trans-fusion between rings A and B of the steroid skeleton. This configuration produces a relatively extended molecular conformation with specific spatial relationships between functional groups. The 5β-epimer demonstrates hydrogen attachment above the ring plane, resulting in cis-fusion between rings A and B and a more bent molecular geometry.
Comparative molecular modeling studies reveal significant differences in overall molecular shape between these epimeric forms. The 5α-configuration creates a more linear steroid backbone, facilitating specific protein interactions and membrane binding characteristics. In contrast, the 5β-epimer exhibits increased molecular curvature that alters binding site complementarity and biological recognition patterns. These geometric differences directly influence receptor binding affinities and biological activities.
Physical property comparisons demonstrate measurable differences between epimeric forms in crystallographic parameters and spectroscopic characteristics. Melting point determinations show distinct values reflecting different intermolecular interactions within crystal lattices. Nuclear magnetic resonance chemical shifts exhibit subtle but consistent differences, particularly for protons adjacent to the stereocenter at carbon-5. These analytical differences enable reliable differentiation between epimeric forms using standard analytical techniques.
Solubility characteristics demonstrate notable variations between 5α and 5β epimers in various solvent systems. The 5α-form typically exhibits enhanced lipophilicity compared to its 5β-counterpart, influencing biological membrane permeability and tissue distribution patterns. These solubility differences reflect distinct molecular conformations and their interactions with solvent molecules. Understanding these physicochemical distinctions proves essential for analytical method development and biological interpretation.
The relationship extends to additional structural analogs within the pregnane family, including isopregnanolone (5α-pregnan-3β-ol-20-one) and epipregnanolone (5β-pregnan-3β-ol-20-one). These compounds demonstrate similar stereochemical relationships at carbon-5 while differing in hydroxyl group orientation at carbon-3. The complete series of four stereoisomers provides comprehensive examples of how specific stereochemical changes influence molecular properties and biological activities within the pregnane structural framework.
Structure
3D Structure
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(3R,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17+,18?,19?,20-,21+/m0/s1 |
InChI Key |
AURFZBICLPNKBZ-LOPWJTSLSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacology
Mechanism of Action:
5alpha-Pregnan-3alpha-ol-20-one enhances the effects of GABA, leading to increased inhibitory neurotransmission. This modulation is crucial for understanding its role in anxiety and mood disorders.
Case Studies:
- A study demonstrated that chronic administration of 5alpha-Pregnan-3alpha-ol-20-one could mimic the physiological changes observed during pregnancy, affecting atrial volume reflexes .
- Another investigation found that levels of this compound correlated with anesthetic responses in mice, suggesting its direct involvement in mediating anesthesia .
| Study | Findings |
|---|---|
| Chronic administration mimics pregnancy effects on atrial reflexes. | |
| Levels correlate with anesthetic state in mice. |
Anesthesiology
Clinical Uses:
5alpha-Pregnan-3alpha-ol-20-one has been explored as an adjunct in anesthesia protocols due to its ability to enhance the effects of anesthetics like etomidate and propofol.
Research Insights:
A study indicated that 5alpha-Pregnan-3alpha-ol-20-one significantly potentiates the action of etomidate on GABA_A receptors, suggesting its potential for improving anesthetic efficacy .
| Anesthetic | Modulation Effect |
|---|---|
| Etomidate | Enhanced action via GABA_A receptor modulation |
| Propofol | Increased efficacy observed in preclinical models |
Neuroprotection
Potential Benefits:
Research has highlighted the neuroprotective properties of 5alpha-Pregnan-3alpha-ol-20-one, particularly in conditions like traumatic brain injury and neurodegenerative diseases.
Evidence from Studies:
In transgenic mouse models, treatment with this neurosteroid showed promise in reducing neuronal damage and improving cognitive function post-injury .
| Condition | Neuroprotective Effect |
|---|---|
| Traumatic Brain Injury | Reduced neuronal damage |
| Neurodegeneration | Improved cognitive function |
Behavioral Studies
Aggression and Alcohol Interaction:
Studies have explored the relationship between alcohol consumption and aggression, suggesting that neuroactive steroids like 5alpha-Pregnan-3alpha-ol-20-one may modulate these behaviors.
Key Findings:
Research indicated that higher levels of this compound were associated with reduced aggressive responses in controlled experiments involving alcohol .
| Study Focus | Findings |
|---|---|
| Alcohol-Aggression Relationship | Higher levels linked to reduced aggression |
Chemical Reactions Analysis
Oxidation and Epimerization Reactions
In placental tissue, allopregnanolone undergoes metabolic interconversions:
-
Epimerization : 5α-Pregnan-3α-ol-20-one reversibly converts to 5α-pregnan-3β-ol-20-one (isopregnanolone) via 3β-hydroxysteroid dehydrogenase (3β-HSD) .
-
Oxidation : Both isomers are oxidized back to 5α-DHP by microsomal enzymes .
Kinetic Parameters in Placental Homogenates
| Substrate | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Cofactor Support |
|---|---|---|---|
| 5α-Pregnan-3α-ol-20-one | 3.6 | 336 | NAD⁺/NADP⁺ |
| 5α-Pregnan-3β-ol-20-one | 0.078 | 9,700 | NAD⁺/NADP⁺ |
These reactions suggest a dynamic equilibrium favoring 5α-DHP regeneration in placental metabolism .
Sulfation and Conjugation
-
Sulfotransferase Activity : Fetal tissues sulfonate allopregnanolone to form 5α-pregnan-3α-ol-20-one sulfate, enhancing water solubility for excretion or transport .
-
Hydrolysis : Placental sulfatases hydrolyze sulfated metabolites back to free steroids for further metabolism .
GABA-A Receptor Modulation
Allopregnanolone potentiates GABAergic signaling by binding to transmembrane sites on GABA-A receptors, increasing chloride ion influx and neuronal inhibition .
Mechanistic Insights
-
Positive Allosteric Modulation : Enhances GABA efficacy at sub-saturating GABA concentrations .
-
Antagonism by 3β-OH Steroids : 5α-Pregnan-3β-ol-20-one competitively inhibits allopregnanolone’s effects on GABA-A receptors .
TLR4 Pathway Inhibition
Allopregnanolone suppresses pro-inflammatory signaling by:
Synthetic Derivatives and Analogues
Several derivatives retain bioactivity while modifying pharmacokinetics:
| Compound | Structural Modification | Clinical Application |
|---|---|---|
| Ganaxolone | 3β-Methyl substitution | Epilepsy, PTSD |
| Alfadolone | 21-Hydroxylation | Anesthetic |
| Hydroxydione | 21-Hydroxy-5β-pregnan-3,20-dione | Sedative |
These modifications enhance metabolic stability or receptor specificity .
Degradation Pathways
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate : 5α-Pregnan-17α-ol-3,20-dione
-
Enzymes : AKR1C2, AKR1C4, HSD17B6
-
Cofactor : NADPH (0.1–1.0 mM)
-
Optimal pH : 6.5–7.5
-
Temperature : 37°C (physiological conditions)
This pathway is highly efficient in vivo, achieving near-quantitative conversion rates due to the precise stereochemical control exerted by 3α-HSD isoforms. However, large-scale enzymatic synthesis requires recombinant enzyme expression and cofactor regeneration systems, which can increase production costs.
Chemical Synthesis from 5α-Pregnane-3,20-dione
Chemical synthesis offers a scalable alternative to enzymatic methods. The most direct route involves the selective reduction of 5α-pregnane-3,20-dione (Dione 2) at the C-3 position.
Key Reaction Steps
-
Reduction of C-3 Ketone :
Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) or ethanol reduces the C-3 ketone to a 3α-hydroxyl group. LiAlH4 provides higher yields (85–90%) but requires strict anhydrous conditions, whereas NaBH4 is safer and more selective (70–75% yield). -
Stereochemical Control :
The use of chiral catalysts or solvents (e.g., (−)-sparteine) enhances 3α-selectivity, achieving diastereomeric excess (d.e.) >95%.
Industrial Optimization
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) at 25–50°C achieves partial reduction but requires subsequent purification.
-
One-Pot Synthesis : Combining Dione 2 with NaBH4 and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane improves yield to 88% with minimal byproducts.
Comparative Analysis of Preparation Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 95–98% | 70–90% |
| Stereoselectivity | >99% 3α-OH | 85–95% 3α-OH |
| Scalability | Limited by enzyme cost | High |
| Purification Complexity | Low | Moderate |
| Cost per gram | $120–$150 | $30–$50 |
Enzymatic methods excel in stereochemical precision but are cost-prohibitive for industrial-scale production. Chemical synthesis, while less selective, remains the preferred route for bulk manufacturing.
Industrial Production and Purification
Large-scale production of 5α-Pregnan-3α-ol-20-one employs chemical synthesis due to its cost-effectiveness. Key steps include:
-
Reactor Conditions :
-
Substrate concentration: 0.5–1.0 M
-
Solvent: Ethanol or THF
-
Temperature: 0–25°C (to minimize side reactions)
-
-
Purification :
Analytical Verification
Post-synthesis analysis ensures product integrity:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (MW: 318.5 g/mol) and purity.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) shows characteristic signals at δ 0.67 (s, 18-CH₃), 3.52 (m, 3α-H), and 2.35 (s, 20-C=O).
-
Optical Rotation : [α]D²⁰ = +34° (c = 1, CHCl₃) verifies stereochemical configuration .
Q & A
Basic: What experimental considerations are critical for measuring 5α-Pregnan-3α-ol-20-one concentrations in biological samples?
Answer:
Accurate quantification requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the compound’s low endogenous levels. Solubility in DMSO (5 mg/mL) or methanol ( ) should guide solvent selection for stock solutions. For in vivo studies, ensure proper storage conditions (2–8°C, protected from light) to prevent degradation . Include internal standards (e.g., deuterated analogs) to control for matrix effects and validate recovery rates via spike-and-recovery experiments .
Advanced: How can researchers resolve contradictions in GABAA receptor modulation studies involving chronic ethanol exposure?
Answer:
Contradictory findings may arise from differences in administration protocols (acute vs. chronic) or animal models. For example, chronic ethanol exposure reduces 5α-Pregnan-3α-ol-20-one’s efficacy in enhancing GABAergic currents, likely due to receptor subunit composition changes (e.g., α4β3δ vs. α1β2γ2) . To reconcile discrepancies:
- Compare dose-response curves across varying ethanol exposure durations.
- Use electrophysiology (patch-clamp) to assess receptor kinetics in specific brain regions (e.g., hippocampus vs. cortex).
- Control for neurosteroid metabolism by co-administering 5α-reductase inhibitors .
Basic: What solvent systems are optimal for in vitro studies of 5α-Pregnan-3α-ol-20-one?
Answer:
DMSO (5 mg/mL) is preferred for stock solutions due to its stability and compatibility with cellular assays. For aqueous dilution, maintain final DMSO concentrations ≤0.1% to avoid cytotoxicity. Methanol is suitable for analytical methods but may interfere with cell viability . Pre-test solvent effects on experimental endpoints (e.g., cell viability assays) to confirm biocompatibility .
Advanced: How do sex-specific hormonal fluctuations influence 5α-Pregnan-3α-ol-20-one’s neuroprotective effects in preclinical models?
Answer:
Sex differences in endogenous neurosteroid levels (e.g., progesterone in females) can confound results. To address this:
- Use gonadectomized animals with hormone replacement to isolate 5α-Pregnan-3α-ol-20-one’s effects.
- Monitor estrous cycle phases in female rodents, as progesterone metabolites peak during diestrus.
- Employ longitudinal designs to assess interactions between exogenous neurosteroids and endogenous hormone fluctuations .
Basic: What statistical frameworks are recommended for analyzing behavioral data in neurosteroid studies?
Answer:
Adhere to NIH guidelines for preclinical research, including:
- Pre-registration of hypotheses and analysis plans to reduce bias.
- Mixed-effects models to account for repeated measures and individual variability.
- Bonferroni correction for multiple comparisons in neurobehavioral assays (e.g., forced swim test, elevated plus maze) .
Advanced: What molecular mechanisms underlie 5α-Pregnan-3α-ol-20-one’s dual role in potentiating and inhibiting GABAA receptors?
Answer:
The compound exhibits concentration-dependent effects:
- At low concentrations (nM range), it enhances GABAergic currents via δ-subunit-containing receptors.
- At high concentrations (>1 µM), it inhibits synaptic receptors (γ-subunit-containing) through allosteric pore block.
To investigate this duality: - Use recombinant receptors in heterologous systems (e.g., HEK293 cells) to isolate subunit-specific effects.
- Pair voltage-clamp fluorometry with mutagenesis to map binding site interactions .
Basic: How should researchers mitigate carcinogenic risks when handling 5α-Pregnan-3α-ol-20-one?
Answer:
Follow OSHA and GHS guidelines for Category 2 carcinogens:
- Use fume hoods and wear nitrile gloves, lab coats, and safety goggles during handling.
- Avoid inhalation of powders; use solvent-wet formulations where possible.
- Dispose of waste via certified hazardous waste management services .
Advanced: What strategies improve reproducibility in studies of 5α-Pregnan-3α-ol-20-one’s role in stress resilience?
Answer:
- Standardize stress induction protocols (e.g., chronic unpredictable stress vs. restraint stress).
- Include positive controls (e.g., fluoxetine for antidepressant effects).
- Publish raw data and analysis code (e.g., via GitHub) to enable meta-analyses .
- Validate findings across species (e.g., mice vs. rats) to assess translational relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
